Avoid regioisomeric mixtures from 2,4-dichloropyrimidine. 4,6-Dichloropyrimidine (CAS 1193-21-1) offers precise, symmetrical reactivity for stepwise SNAr substitutions, enabling high-yield synthesis of azoxystrobin and kinase inhibitors without costly catalysts or chromatography. • Regioselective first substitution, deactivated mono-intermediate for controlled second step. • Eliminates hazardous chlorination of dihydroxypyrimidine. • Reliable supply in bulk.
4,6-Dichloropyrimidine (CAS 1193-21-1) is a highly versatile, symmetrically halogenated heterocyclic building block essential for the synthesis of complex pharmaceuticals and agrochemicals [1]. Featuring two equivalent reactive chlorine centers at the C4 and C6 positions, it serves as a premier electrophile for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [2]. Its primary industrial value lies in its predictable reactivity profile, where the initial substitution is perfectly regioselective, and the resulting mono-substituted intermediate is electronically deactivated to allow for controlled, stepwise functionalization [2]. This makes it the benchmark precursor for manufacturing blockbuster fungicides like azoxystrobin and a wide array of pyrimidine-based kinase inhibitors [1].
Substituting 4,6-dichloropyrimidine with its isomer, 2,4-dichloropyrimidine, introduces severe process inefficiencies due to the loss of molecular symmetry. In 2,4-dichloropyrimidine, the C2 and C4 positions possess different electrophilicities, which typically results in a mixture of regioisomers during un-catalyzed nucleophilic aromatic substitution [1]. Resolving these mixtures requires either expensive palladium catalysts, cryogenic conditions, or extensive chromatographic purification, all of which inflate manufacturing costs and reduce overall yield [1]. Furthermore, attempting to use the unhalogenated precursor, 4,6-dihydroxypyrimidine, shifts the burden of hazardous chlorination (using reagents like thionyl chloride or phosphorus oxychloride) onto the buyer, necessitating specialized corrosion-resistant equipment and complex waste management protocols [2].
The C2v symmetry of 4,6-dichloropyrimidine guarantees that the first nucleophilic attack yields a single constitutional isomer [1]. In contrast, reactions with the asymmetric 2,4-dichloropyrimidine often yield mixed products; for example, un-catalyzed amination with anilines can result in a 70:30 mixture of C4/C2 regioisomers, requiring palladium catalysis and -60 °C conditions to achieve >90:10 selectivity [2].
| Evidence Dimension | Regioselectivity of initial un-catalyzed mono-amination |
| Target Compound Data | 100% regioselective (single isomer due to equivalent C4/C6 positions) |
| Comparator Or Baseline | 2,4-Dichloropyrimidine (70:30 C4:C2 regioisomer mixture) |
| Quantified Difference | Elimination of 30% off-target regioisomer formation |
| Conditions | Un-catalyzed nucleophilic aromatic substitution (SNAr) with aniline derivatives |
Guaranteed regioselectivity eliminates the need for expensive transition-metal catalysts and complex downstream separations during the first functionalization step.
4,6-Dichloropyrimidine provides immediate electrophilic reactivity for cross-coupling and SNAr reactions, bypassing the need for in-house halogenation [1]. In contrast, its direct precursor, 4,6-dihydroxypyrimidine, is electronically inactive toward these substitutions and requires harsh, low-atom-economy chlorination with thionyl chloride or phosphorus oxychloride before it can be utilized[2].
| Evidence Dimension | Immediate readiness for nucleophilic aromatic substitution |
| Target Compound Data | Directly reactive in SNAr without prior activation |
| Comparator Or Baseline | 4,6-Dihydroxypyrimidine (requires stoichiometric chlorination and generates corrosive HCl/SO2 waste) |
| Quantified Difference | Elimination of 1 complete synthetic step and associated hazardous waste |
| Conditions | Preparation for nucleophilic coupling in API or agrochemical synthesis |
Procuring the pre-halogenated compound eliminates hazardous chlorination steps, reducing equipment corrosion and streamlining the manufacturing workflow.
4,6-Dichloropyrimidine is the validated industrial electrophile for the synthesis of the blockbuster fungicide azoxystrobin [1]. Under optimized catalytic conditions using amine catalysts like trimethylamine, the nucleophilic coupling of 4,6-dichloropyrimidine with 2-cyanophenol achieves exceptional efficiency, delivering HPLC yields exceeding 96% [1]. Alternative synthetic routes that attempt to bypass pure 4,6-dichloropyrimidine often suffer from incomplete conversion and complex impurity profiles that degrade final product quality [1].
| Evidence Dimension | Coupling yield in azoxystrobin intermediate synthesis |
| Target Compound Data | >96% HPLC yield in targeted nucleophilic substitution |
| Comparator Or Baseline | Sub-optimal coupling conditions or crude precursors (typically yield <85% with higher impurity burdens) |
| Quantified Difference | Achievement of >96% benchmark yield |
| Conditions | Amine-catalyzed nucleophilic aromatic substitution at 80 °C in toluene |
Securing high-purity 4,6-dichloropyrimidine ensures the >96% yield benchmark required for profitable, commercial-scale agrochemical production.
4,6-Dichloropyrimidine is the essential central building block for azoxystrobin, where its two reactive chlorine atoms undergo sequential, high-yield Ullmann-type etherifications with 2-cyanophenol and 2-hydroxyphenylacetate derivatives[1].
The predictable, stepwise SNAr reactivity of 4,6-dichloropyrimidine makes it a highly reliable starting material for constructing unsymmetrically substituted pyrimidine cores, which are ubiquitous in targeted oncology drugs and kinase inhibitors [2].
Leveraging its precise bifunctional reactivity, 4,6-dichloropyrimidine is utilized in macrocyclic fragment coupling and condensation reactions to synthesize advanced N-heterocyclic systems and supramolecular ligands [2].
Corrosive;Irritant;Environmental Hazard